molecular formula C19H12ClN3O2S B12165365 (2E)-6-benzyl-2-(4-chlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2E)-6-benzyl-2-(4-chlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B12165365
M. Wt: 381.8 g/mol
InChI Key: JJRXGADBCXITKA-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-6-benzyl-2-(4-chlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazines This compound is characterized by its unique structure, which includes a benzyl group, a chlorobenzylidene moiety, and a thiazolo-triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-6-benzyl-2-(4-chlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with 6-benzyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving the use of automated reactors and purification systems. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(2E)-6-benzyl-2-(4-chlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzylidene moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

(2E)-6-benzyl-2-(4-chlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2E)-6-benzyl-2-(4-chlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-6-benzyl-2-(4-fluorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
  • (2E)-6-benzyl-2-(4-methylbenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Uniqueness

The presence of the chlorobenzylidene moiety in (2E)-6-benzyl-2-(4-chlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione distinguishes it from other similar compounds. This structural feature may confer unique chemical reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

The compound (2E)-6-benzyl-2-(4-chlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a member of the thiazolo[3,2-b][1,2,4]triazine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on antibacterial properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C24H21ClN4OSC_{24}H_{21}ClN_{4}OS with a molecular weight of approximately 449.0 g/mol. The compound features a thiazole ring fused with a triazine moiety and possesses various substituents that contribute to its biological properties.

Antibacterial Activity

Recent studies have demonstrated that derivatives of thiazolo[3,2-b][1,2,4]triazine exhibit significant antibacterial activity against various bacterial strains. For instance:

  • In vitro Studies : Compounds similar to the target compound have shown effectiveness against Staphylococcus aureus and Escherichia coli, outperforming traditional antibiotics like ciprofloxacin in certain cases .
  • Mechanism of Action : The antibacterial activity is believed to stem from the ability of these compounds to inhibit DNA topoisomerase II, an essential enzyme for bacterial DNA replication. The presence of specific functional groups enhances binding affinity and interaction with the enzyme .

Case Studies

  • Synthesis and Screening : A study synthesized several thiazolo[3,2-b][1,2,4]triazine derivatives and evaluated their antibacterial properties. Compounds containing carboxylic acid moieties were particularly effective due to their ability to form salt bridges with metal ions in the target proteins .
  • Structure-Activity Relationship (SAR) : Research has indicated that modifications on the benzyl groups significantly influence antibacterial potency. For example:
    • Compounds with electron-withdrawing groups (like chlorine) on the benzyl ring showed enhanced activity compared to those with electron-donating groups .
    • The introduction of bulky substituents also affected the biological activity by altering the compound's spatial configuration and interactions with bacterial targets.

Table: Summary of Biological Activities

CompoundActivity TypeTarget OrganismsReference
Compound AAntibacterialStaphylococcus aureus
Compound BAntibacterialEscherichia coli
Compound CAntifungalVarious fungi
Compound DAntiviralInfluenza virus

Properties

Molecular Formula

C19H12ClN3O2S

Molecular Weight

381.8 g/mol

IUPAC Name

(2E)-6-benzyl-2-[(4-chlorophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C19H12ClN3O2S/c20-14-8-6-13(7-9-14)11-16-18(25)23-19(26-16)21-17(24)15(22-23)10-12-4-2-1-3-5-12/h1-9,11H,10H2/b16-11+

InChI Key

JJRXGADBCXITKA-LFIBNONCSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC2=NN3C(=O)/C(=C\C4=CC=C(C=C4)Cl)/SC3=NC2=O

Canonical SMILES

C1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC=C(C=C4)Cl)SC3=NC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.